![molecular formula C19H17N3O2S B2415784 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034554-43-1](/img/structure/B2415784.png)
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
“N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound. It contains an indole group, which is a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have diverse pharmacological properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Another study reported the synthesis of a compound in high yield in the reaction between tryptamine and naproxen .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular formula of a similar compound was reported as C17H14N3O2Cl, with a melting point of 211–213°C .
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . These compounds have shown inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Activity
Indole derivatives have also demonstrated anti-inflammatory properties . Among the derivatives, compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide have shown anti-inflammatory and analgesic activities .
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . They have been used in the treatment of various types of cancer cells .
Anti-HIV Activity
Indole derivatives have shown potential in the treatment of HIV . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for the treatment of HIV .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . They can help in neutralizing harmful free radicals in the body .
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties . They have been used in the treatment of various microbial infections .
Antitubercular Activity
Indole derivatives have demonstrated antitubercular properties . They have been used in the treatment of tuberculosis .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . They have been found to possess antidiabetic properties .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study has shown that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin in a manner consistent with colchicine . This suggests that this compound may interact with its targets to induce cell apoptosis and inhibit cell division.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been shown to inhibit the polymerization of tubulin, a key protein in the formation of the cell’s cytoskeleton .
Result of Action
A similar compound has been shown to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin . These effects could potentially lead to the death of cancer cells or other rapidly dividing cells.
Future Directions
Given the diverse pharmacological properties of indole derivatives and their potential biological activities, it is of great interest to synthesize hybrid molecules that combine these properties . Therefore, future research could focus on the synthesis and evaluation of similar compounds for their potential therapeutic applications.
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-22-10-14(13-4-2-3-5-16(13)22)17(23)9-20-19(24)12-6-7-15-18(8-12)25-11-21-15/h2-8,10-11,17,23H,9H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRJQIVGAVKLPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC4=C(C=C3)N=CS4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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